molecular formula C17H13BrF3NO2 B3737965 3-(5-bromo-2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide

3-(5-bromo-2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide

Cat. No.: B3737965
M. Wt: 400.2 g/mol
InChI Key: VHEOQKJDTPBRJG-VMPITWQZSA-N
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Description

The compound “3-(5-bromo-2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide” is a complex organic molecule. It contains a bromo-methoxyphenyl group, a trifluoromethylphenyl group, and an acrylamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo and methoxy groups to a phenyl ring, the introduction of the trifluoromethyl group to another phenyl ring, and the formation of the acrylamide group . The exact synthesis process would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, one with a bromo and a methoxy group, and the other with a trifluoromethyl group. These rings would be connected by an acrylamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of the bromo, methoxy, and trifluoromethyl groups, it could potentially undergo a variety of reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo, methoxy, and trifluoromethyl groups would likely affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would likely involve interacting with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3NO2/c1-24-15-7-6-13(18)9-11(15)5-8-16(23)22-14-4-2-3-12(10-14)17(19,20)21/h2-10H,1H3,(H,22,23)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEOQKJDTPBRJG-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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